molecular formula C13H14ClF3N2O B13573392 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride

5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride

Cat. No.: B13573392
M. Wt: 306.71 g/mol
InChI Key: AHHYTERKIGDHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one hydrochloride is a synthetic compound that belongs to the class of spiroindole derivatives. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a promising candidate for drug development and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one hydrochloride typically involves a multi-step process. One common method includes the condensation of an indole derivative with a piperidinone precursor under acidic conditions. The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate. The final product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by catalysts like palladium.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Palladium catalysts, nucleophiles like amines or thiols, mild to moderate temperatures.

Major Products Formed

Scientific Research Applications

5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one
  • 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one acetate
  • 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one sulfate

Uniqueness

The hydrochloride form of 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one is unique due to its enhanced solubility and stability compared to other salts and derivatives. This makes it particularly valuable for pharmaceutical applications, where consistent bioavailability and stability are crucial.

Properties

Molecular Formula

C13H14ClF3N2O

Molecular Weight

306.71 g/mol

IUPAC Name

5-(trifluoromethyl)spiro[1H-indole-2,4'-piperidine]-3-one;hydrochloride

InChI

InChI=1S/C13H13F3N2O.ClH/c14-13(15,16)8-1-2-10-9(7-8)11(19)12(18-10)3-5-17-6-4-12;/h1-2,7,17-18H,3-6H2;1H

InChI Key

AHHYTERKIGDHDJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C(=O)C3=C(N2)C=CC(=C3)C(F)(F)F.Cl

Origin of Product

United States

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